N-[4-({[(4-fluorophenyl)amino]carbonothioyl}amino)phenyl]-N-methylacetamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions including acylation, condensation, and cyclization processes. For instance, derivatives of N-(3-chloro-4-fluorophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamides have been synthesized through reactions involving pyrazole substitutions and various substituted acetamides, showcasing the complexity and versatility of synthetic routes in creating fluorinated compounds with targeted biological activities (Sunder & Maleraju, 2013).
Molecular Structure Analysis
Molecular structure analysis, including spectroscopic and crystallographic studies, is crucial for confirming the identity and configuration of synthesized compounds. Techniques such as NMR, IR, and Mass spectra are commonly employed. For example, studies on similar compounds have utilized gas electron diffraction to determine bond distances and angles, providing detailed insights into the molecular structure of acetamide derivatives (Kitano, Fukuyama, & Kuchitsu, 1973).
Chemical Reactions and Properties
Chemical reactions involving N-substituted acetamides can include nucleophilic substitution, addition reactions, and the formation of heterocyclic compounds. The reactivity towards thiols, for instance, highlights the chemical versatility and potential for further functionalization of these molecules (Sippel, 1981).
properties
IUPAC Name |
N-[4-[(4-fluorophenyl)carbamothioylamino]phenyl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3OS/c1-11(21)20(2)15-9-7-14(8-10-15)19-16(22)18-13-5-3-12(17)4-6-13/h3-10H,1-2H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPVBHZXTMCVFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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